molecular formula C13H9F4NO2S B262983 N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer B262983
Molekulargewicht: 319.28 g/mol
InChI-Schlüssel: PXZCNRYZEBABTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TFB-Ts, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB-Ts is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 365.32 g/mol. In

Wirkmechanismus

The mechanism of action of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is based on its ability to interact with specific molecules or ions in biological systems. For example, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can selectively bind to zinc ions in cells, leading to a fluorescence signal that can be detected and imaged. N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can also bind to histidine residues in proteins, allowing for the purification of these proteins through affinity chromatography. In addition, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can act as a nucleophile in organic reactions, allowing for the synthesis of various organic compounds.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool rather than a therapeutic agent. However, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to be non-toxic to cells and can be used at low concentrations for imaging and other applications. N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to be stable under various conditions, making it a reliable reagent for chemical synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is its high selectivity and sensitivity for specific molecules or ions in biological systems. This makes it a valuable tool for imaging and other applications. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is stable and non-toxic, making it a safe and reliable reagent for lab experiments.
However, there are also limitations to the use of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. For example, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can only be used for imaging or other applications in which it has a specific target molecule or ion. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide may not be suitable for certain applications due to its low solubility in water.

Zukünftige Richtungen

There are several future directions for the use of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide in scientific research. One potential application is in the development of new fluorescent probes for imaging biological systems. Researchers can modify the structure of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide to create new probes with different selectivities and sensitivities for specific molecules or ions.
Another potential application is in the development of new ligands for protein purification. Researchers can modify the structure of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide to create new ligands with different affinities for specific proteins or protein domains.
Finally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can be used as a building block for the synthesis of new organic compounds. Researchers can explore the use of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide as a nucleophile in various organic reactions to create new compounds with potential applications in various fields.
Conclusion
In conclusion, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a valuable chemical compound that has significant potential in various scientific research applications. Its high selectivity and sensitivity for specific molecules or ions make it a valuable tool for imaging and other applications. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is stable and non-toxic, making it a safe and reliable reagent for lab experiments. There are several future directions for the use of N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide in scientific research, including the development of new fluorescent probes, ligands for protein purification, and organic compounds.

Synthesemethoden

N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a two-step process. The first step involves the reaction of 3-fluorophenylamine with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization in an organic solvent such as ethanol. The overall yield of this synthesis method is approximately 50%.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a ligand for protein purification, and as a reagent for chemical synthesis. In particular, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been used as a fluorescent probe for imaging intracellular zinc ions due to its high selectivity and sensitivity. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been used as a ligand for the purification of histidine-tagged proteins due to its strong affinity for histidine residues. N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been used as a reagent for the synthesis of various organic compounds due to its ability to act as a nucleophile in organic reactions.

Eigenschaften

Produktname

N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molekularformel

C13H9F4NO2S

Molekulargewicht

319.28 g/mol

IUPAC-Name

N-(3-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H9F4NO2S/c14-10-4-2-5-11(8-10)18-21(19,20)12-6-1-3-9(7-12)13(15,16)17/h1-8,18H

InChI-Schlüssel

PXZCNRYZEBABTF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.